1-(benzenesulfonyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide
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Overview
Description
1-(benzenesulfonyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions using benzenesulfonyl chloride and a base such as triethylamine.
Attachment of Hydroxyethyl Group: The hydroxyethyl group is attached through nucleophilic substitution reactions using 2-chloroethanol or similar reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(benzenesulfonyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
1-(benzenesulfonyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(benzenesulfonyl)piperidine-4-carboxamide: Lacks the hydroxyethyl group.
N-(2-hydroxyethyl)piperidine-4-carboxamide: Lacks the benzenesulfonyl group.
1-(benzenesulfonyl)-N-methylpiperidine-4-carboxamide: Contains a methyl group instead of a hydroxyethyl group.
Uniqueness
1-(benzenesulfonyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide is unique due to the presence of both the benzenesulfonyl and hydroxyethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c17-11-8-15-14(18)12-6-9-16(10-7-12)21(19,20)13-4-2-1-3-5-13/h1-5,12,17H,6-11H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAPQDXDVCPBJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCO)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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